molecular formula C13H23NO4 B12510919 (S)-[(tert-butoxycarbonyl)(methyl)amino](cyclopentyl)acetic acid

(S)-[(tert-butoxycarbonyl)(methyl)amino](cyclopentyl)acetic acid

Cat. No.: B12510919
M. Wt: 257.33 g/mol
InChI Key: ZKDMONMJNKQISL-JTQLQIEISA-N
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Description

(S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a cyclopentyl acetic acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid typically involves the protection of an amine group using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include steps such as heating the amine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .

Chemical Reactions Analysis

Types of Reactions

(S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

(S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid involves the protection of amine groups during chemical synthesis. The Boc group stabilizes the amine, preventing unwanted reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(tert-butoxycarbonyl)(methyl)aminoacetic acid is unique due to its specific combination of a cyclopentyl acetic acid moiety with a Boc-protected methylamino group. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(2S)-2-cyclopentyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(4)10(11(15)16)9-7-5-6-8-9/h9-10H,5-8H2,1-4H3,(H,15,16)/t10-/m0/s1

InChI Key

ZKDMONMJNKQISL-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](C1CCCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1CCCC1)C(=O)O

Origin of Product

United States

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